molecular formula C8H11NO B1622140 6-Propylpyridin-3-ol CAS No. 20609-24-9

6-Propylpyridin-3-ol

Cat. No. B1622140
CAS RN: 20609-24-9
M. Wt: 137.18 g/mol
InChI Key: PJLCMSVQOKQODO-UHFFFAOYSA-N
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Description

6-Propylpyridin-3-ol (6-PPO) is a heterocyclic compound belonging to the pyridine family. 6-PPO has been extensively studied due to its diverse range of applications in the scientific and medical fields. It has been used in the synthesis of pharmaceuticals, as a reagent in organic syntheses, and as a fluorescent probe for the detection of organic molecules.

Scientific Research Applications

Uranium Capture in Inorganic Chemistry

Scientific Field

This application falls under the field of Inorganic Chemistry .

Summary of the Application

The compound is used in the creation of a rare phosphorylated polymer, ECUT-POP-3P, which is prepared in a convenient manner through soaking ECUT-POP-3 in phosphoric acid via protonation and hydrogen bonding interactions .

Methods of Application

The polymer is prepared by soaking ECUT-POP-3 in phosphoric acid. This process involves protonation and hydrogen bonding interactions .

Results or Outcomes

ECUT-POP-3P is found to enable ultrafast adsorption kinetics down to four minutes and an ultrahigh uranyl uptake capacity up to 1.66 g/g uranium . This indicates its superior application in the extraction of uranium .

Photocatalytic Applications

Scientific Field

This application is in the field of Nanomaterials and Photocatalysis .

Summary of the Application

Porphyrin-based nanostructures, which can include 6-Propylpyridin-3-ol, are increasingly exploited for different purposes, including environmental decontamination, hydrogen generation, or organic synthesis .

Methods of Application

The nanostructures are created through self-assembly processes, and their photocatalytic properties are harnessed for various applications .

Results or Outcomes

The use of these porphyrin-based nanostructures has shown promising results in environmental purification and energy generation .

Anti-Inflammatory Applications

Scientific Field

This application is in the field of Pharmacology and Medicinal Chemistry .

Summary of the Application

Pyrimidines, which can include 6-Propylpyridin-3-ol, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Methods of Application

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis and Biological Study

Scientific Field

This application is in the field of Synthetic and Bio-organic Chemistry .

Summary of the Application

Pyridines, dihydropyridines, and piperidines, which can include 6-Propylpyridin-3-ol, possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .

Methods of Application

The compounds are created through various synthesis methods, and their biological properties are studied for various applications .

Results or Outcomes

The use of these compounds has shown promising results in various therapeutic applications .

Safety And Hazards

The safety data sheet for 6-Propylpyridin-3-ol suggests using personal protective equipment and avoiding dust formation. In case of fire, it recommends wearing self-contained breathing apparatus .

Future Directions

While there is limited information specifically about 6-Propylpyridin-3-ol, the field of drug discovery and development is rapidly evolving. Techniques such as 3D printing are revolutionizing the pharmaceutical industry , and the development of new pyrimidine compounds shows promise for various biological profiles . The future may hold more research and development involving 6-Propylpyridin-3-ol and similar compounds.

properties

IUPAC Name

6-propylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-3-7-4-5-8(10)6-9-7/h4-6,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLCMSVQOKQODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401696
Record name 3-Hydroxy-6-n-propylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Propylpyridin-3-ol

CAS RN

20609-24-9
Record name 3-Hydroxy-6-n-propylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Amino-2-n-propylpyridine (70.3 g, 516 mmol) was dissolved in 1300 ml of 1M hydrochloric acid and sodium nitrite (35.6 g, 516 mmol) dissolved in 300 ml of water was added dropwise at 0° C. The reaction mixture was stirred at 0° C. for 1/2 hour, heated to 70° C. for 2 hours, and then stirred at room temperature the overnight. The reaction mixture was neutralised to pH=8 by adding solid sodium hydrogen carbonate, and the product was extracted into ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and the solvent was evaporated. The crude product was purified by column chromatography over silica gel 60, using ethyl acetate:petroleum ether (1:1) as the eluent. This gave 65.7 g (92%) of 5-hydroxy-2-n-propylpyridine as an orange wax. 1H-NMR (CDCl3, 200 MHz) δ: 0.91 (t, 3H); 1.68 (sext, 2H); 2.71 (t, 2H); 7.09 (d, 1H); 7.25 (dd, 1H); 8.13 (d, 1H); 11.79 (s, 1H).
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DS Ensey - 2023 - kb.osu.edu
… However, it is worth noting that the 6-propylpyridin-3-ol framework exhibited a different trend of favorability in which compound 2.17 performs best; however, none of the compounds …
Number of citations: 0 kb.osu.edu
K Ito, T Doi, H Tsukamoto - Catalysts, 2023 - mdpi.com
We report an efficient method to prepare polysubstituted 3-hydroxypyridines from amino acids, propargyl alcohols, and arylboronic acids. The process involves Pd(0)-catalyzed anti-…
Number of citations: 3 www.mdpi.com
LA Jouanno, V Di Mascio, V Tognetti… - The Journal of …, 2014 - ACS Publications
A complete experimental and theoretical study of the thermally controlled metal-free decarboxylative hetero-Diels–Alder (HDA) reaction of 5-alkoxyoxazoles with acrylic acid is reported. …
Number of citations: 36 pubs.acs.org

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